1,7-Dibenzyldiethylenetriamine

Beschreibung

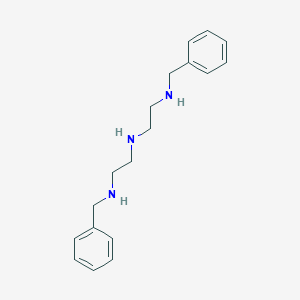

Structure

2D Structure

Eigenschaften

IUPAC Name |

N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c1-3-7-17(8-4-1)15-20-13-11-19-12-14-21-16-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAQWTCINCQFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169568 | |

| Record name | Diethylenetriamine, 1,7-dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17327-80-9 | |

| Record name | N1-(Phenylmethyl)-N2-[2-[(phenylmethyl)amino]ethyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17327-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylenetriamine, 1,7-dibenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017327809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dibenzyldiethylenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylenetriamine, 1,7-dibenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 1,7 Dibenzyldiethylenetriamine and Its Derivatives

Established Synthetic Pathways and Chemical Transformations for Triamine Scaffolds

The synthesis of N-alkylated polyamines, including 1,7-Dibenzyldiethylenetriamine, traditionally relies on well-established nucleophilic substitution reactions. The primary method involves the direct N-alkylation of a polyamine backbone with an alkyl halide. In the case of this compound, this would typically involve the reaction of diethylenetriamine (B155796) with two equivalents of a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

A key challenge in this approach is achieving selective alkylation at the primary amino groups (N-1 and N-7) while avoiding over-alkylation at the secondary amine (N-4) and the formation of quaternary ammonium (B1175870) salts. The control of stoichiometry, reaction temperature, and the choice of solvent and base are critical parameters to optimize the yield of the desired dibenzylated product.

Alternative established methods include reductive amination. This two-step process involves the reaction of the polyamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding amine. For the synthesis of this compound, diethylenetriamine could be reacted with two equivalents of benzaldehyde (B42025), followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This method often offers better selectivity compared to direct alkylation.

Development of Novel Synthetic Approaches and Reaction Optimization Studies

Recent research has focused on developing more efficient and selective methods for the synthesis of N-substituted polyamines. These novel approaches often employ advanced catalytic systems and strategies to overcome the challenges associated with traditional methods.

One area of development is the use of metal-catalyzed N-alkylation reactions. For instance, palladium- and copper-catalyzed cross-coupling reactions have been explored for the arylation and alkylation of amines. While not specifically documented for this compound, these methodologies offer potential for highly selective and efficient synthesis under milder reaction conditions.

Furthermore, reaction optimization studies often focus on microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. The application of microwave technology to the N-alkylation of polyamines has been shown to be an effective strategy for rapid and efficient synthesis.

The use of protecting group strategies is another sophisticated approach to achieve selective N-alkylation. By temporarily blocking the more reactive secondary amine of diethylenetriamine, the primary amines can be selectively benzylated. Subsequent deprotection yields the desired this compound with high purity. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., nosyl, tosyl).

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound. The focus is on minimizing environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

One key aspect of sustainable synthesis is the use of greener solvents. Traditional organic solvents are often volatile and toxic. The exploration of alternative reaction media, such as water, supercritical fluids (like CO₂), or ionic liquids, is a significant area of research. For the N-alkylation of amines, performing the reaction in water, if feasible, would offer substantial environmental benefits.

Another principle is the development of catalytic processes to replace stoichiometric reagents. As mentioned earlier, metal-catalyzed reactions can offer higher efficiency and selectivity, reducing the amount of waste generated. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key goal in sustainable chemistry.

Atom economy is also a central concept in green synthesis. Reactions are designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, generally has a higher atom economy than direct alkylation with alkyl halides, as the only byproduct is water.

The table below summarizes some of the synthetic strategies discussed:

| Synthetic Strategy | Description | Key Advantages | Key Challenges |

| Direct N-Alkylation | Reaction of diethylenetriamine with a benzyl halide. | Simple, well-established procedure. | Poor selectivity, potential for over-alkylation. |

| Reductive Amination | Two-step reaction of diethylenetriamine with benzaldehyde followed by reduction. | Good selectivity, higher atom economy. | Requires a reducing agent. |

| Metal-Catalyzed N-Alkylation | Use of transition metal catalysts (e.g., Pd, Cu) for cross-coupling. | High selectivity, milder conditions. | Catalyst cost and removal. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Faster reaction times, often higher yields. | Requires specialized equipment. |

| Protecting Group Strategy | Temporary protection of the secondary amine to direct alkylation. | High selectivity for the desired product. | Additional protection and deprotection steps required. |

Coordination Chemistry of 1,7 Dibenzyldiethylenetriamine

Versatile Coordination Modes with Transition and Main Group Metal Cations

As a tridentate ligand, 1,7-Dibenzyldiethylenetriamine is expected to coordinate with metal ions in a manner similar to its parent compound, diethylenetriamine (B155796). In octahedral complexes, tridentate ligands typically adopt one of two coordination modes:

Facial (fac) coordination: The three donor atoms bind to the metal center on one face of the octahedron, with the donor atoms positioned at 90° angles to each other.

Meridional (mer) coordination: The three donor atoms bind in a plane that includes the metal ion, with two donor atoms positioned 180° apart.

The parent ligand, diethylenetriamine, is known to form both fac and mer isomers depending on the metal ion and reaction conditions. For this compound, the bulky benzyl (B1604629) groups would likely create steric repulsion, which could favor one coordination mode over the other. For instance, the mer arrangement might be preferred in some cases to minimize the interaction between the benzyl groups.

While specific studies on the coordination modes of this compound are not extensively documented, research on similar N-substituted diethylenetriamine derivatives shows that the nature of the substituent plays a critical role. For example, the synthesis of complexes with N,N'-bis(2-hydroxybenzyl)diethylenetriamine has demonstrated that this ligand coordinates in an η³ mode to Ni(II) and Zn(II) cations, forming mononuclear complexes. nih.gov This suggests that this compound would also readily form stable complexes with various transition metals, with the specific geometry being influenced by the steric demands of the benzyl groups.

Chelate Effect and Thermodynamic Stability of Metal-1,7-Dibenzyldiethylenetriamine Complexes

The chelate effect describes the enhanced thermodynamic stability of coordination complexes containing polydentate ligands compared to complexes with an equivalent number of analogous monodentate ligands. libretexts.orglibretexts.org This effect is primarily driven by a favorable increase in entropy. libretexts.org When a polydentate ligand like this compound replaces multiple monodentate ligands (e.g., ammonia (B1221849) or water molecules) from a metal's coordination sphere, the total number of free molecules in the system increases, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy change (ΔG), thus favoring complex formation. libretexts.orgyoutube.com

Complexes formed with diethylenetriamine are significantly more stable than those formed with three separate amine ligands. The stability of these complexes is quantified by the formation constant (Kf) or its logarithm (log Kf). Due to a lack of specific experimental data for this compound, the stability constants for the parent diethylenetriamine ligand with various metal ions are presented below to illustrate the high stability conferred by the chelate effect.

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(II) | 15.9 | 10.8 |

| Ni(II) | 10.7 | 7.9 |

| Zn(II) | 8.9 | 5.9 |

| Co(II) | 8.2 | 6.4 |

| Cd(II) | 8.0 | 5.5 |

| Fe(II) | 6.5 | - |

| Mn(II) | 4.9 | - |

Table 1: Stepwise formation constants (log K) for metal complexes with diethylenetriamine (dien) in aqueous solution at 25°C. Data illustrates the high thermodynamic stability of these chelate complexes. (Note: Data is for the unsubstituted ligand, diethylenetriamine, as a proxy.)

Kinetic Aspects of Metal Ion Binding and Exchange Processes

The kinetics of coordination complexes refer to the rates and mechanisms of their formation and ligand substitution reactions. Complexes are classified as either labile (undergoing rapid ligand exchange) or inert (undergoing slow ligand exchange). The chelate effect not only imparts thermodynamic stability but also often leads to kinetic inertness. The dissociation of a polydentate ligand requires the sequential cleavage of multiple metal-ligand bonds, and the probability of all bonds breaking simultaneously is low. Before the final bond is broken, the first donor atom to detach remains in close proximity, increasing the likelihood of it re-binding to the metal center.

For this compound, its complexes are expected to be relatively inert due to its tridentate, chelating nature. The rate of metal ion binding would depend on factors such as the nature of the metal ion (e.g., its lability and preferred coordination geometry) and the solvent. The bulky benzyl groups would likely play a significant role in the kinetics of both complex formation and dissociation. These groups could slow down the rate of complexation by sterically hindering the approach of the ligand to the metal ion. Conversely, they might also slow the rate of acid-catalyzed dissociation, a common pathway for the decomposition of polyamine complexes, by shielding the coordinated nitrogen atoms from protonation. nih.gov

Studies on related systems, such as the displacement of β-diketonato ligands by other ligands, show that substituent groups on the primary ligand can have a minimal or significant effect on reaction rates, depending on the specific mechanism. iosrjournals.org Without direct experimental data for this compound, it is reasonable to infer that its kinetic behavior would be governed by the interplay between the inherent inertness conferred by the chelate effect and the steric constraints imposed by the terminal benzyl groups.

Structural and Electronic Characterization of 1,7 Dibenzyldiethylenetriamine Metal Complexes

Single Crystal X-ray Diffraction Analysis of Coordination Compounds

No published single-crystal X-ray diffraction data for coordination compounds of 1,7-Dibenzyldiethylenetriamine could be located.

Determination of Coordination Geometries and Stereochemistry

There is no available research detailing the coordination geometries and stereochemistry of metal complexes with this compound.

Investigation of Electronic Structures through Advanced Spectroscopic Techniques

No studies investigating the electronic structures of this compound metal complexes using advanced spectroscopic techniques were found.

Magnetic Properties of Paramagnetic Metal Complexes

There is no available literature on the magnetic properties of paramagnetic metal complexes of this compound.

Advanced Spectroscopic and Analytical Investigations of 1,7 Dibenzyldiethylenetriamine and Its Coordination Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of chemical compounds. For 1,7-Dibenzyldiethylenetriamine, a combination of one-dimensional and multi-dimensional NMR experiments would provide comprehensive insight into its molecular framework and the electronic environment of each nucleus. While specific experimental data for this compound is not extensively reported in publicly available literature, its expected spectroscopic features can be predicted based on its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The structure of this compound, N'-benzyl-N-[2-(benzylamino)ethyl]ethane-1,2-diamine, suggests a degree of symmetry that would simplify its ¹H NMR spectrum.

The molecule contains several distinct proton environments:

Aromatic Protons: The protons on the two phenyl rings.

Methylene (B1212753) Protons (Benzyl): The two CH₂ groups attached directly to the phenyl rings (benzylic protons).

Methylene Protons (Ethylenediamine backbone): The four CH₂ groups of the diethylenetriamine (B155796) core.

Amine Protons: The protons on the three nitrogen atoms (N-H).

Detailed Research Findings: In a typical deuterated solvent like CDCl₃, the aromatic protons of the benzyl (B1604629) groups would appear in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm. Due to the free rotation around the C-N bonds, the five protons on each phenyl ring may appear as a single multiplet.

The benzylic methylene protons (Ar-CH₂-N) are expected to produce a singlet at approximately 3.8 ppm. The methylene protons of the ethylenediamine (B42938) backbone (-N-CH₂-CH₂-N-) would likely appear as a complex multiplet pattern between 2.6 and 2.8 ppm. The amine (N-H) protons would typically exhibit a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could be expected in the range of 1.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 10H |

| Benzylic (Ar-CH₂) | ~ 3.80 | Singlet | 4H |

| Ethylenediamine (-CH₂CH₂-) | 2.60 - 2.80 | Multiplet | 8H |

| Amine (-NH-) | 1.5 - 3.0 | Broad Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.

The structure of this compound contains the following distinct carbon environments:

Aromatic Carbons: The carbons within the two phenyl rings. Due to symmetry, four signals are expected: one for the ipso-carbon (attached to the CH₂ group), two for the ortho- and meta-carbons, and one for the para-carbon.

Benzylic Carbon: The carbon of the Ar-CH₂ group.

Ethylenediamine Carbons: The carbons of the -N-CH₂-CH₂-N- backbone.

Detailed Research Findings: The aromatic carbons are expected to resonate in the typical range of 127-140 ppm. The ipso-carbon would be at the lower end of this range, while the other aromatic carbons would appear as distinct signals. The benzylic carbon (Ar-CH₂) signal is predicted to be around 54 ppm. The aliphatic carbons of the diethylenetriamine backbone are expected in the 48-50 ppm region. The chemical shifts in ¹³C NMR are influenced by the electronegativity of adjacent atoms and hybridization state. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | ~ 140 |

| Aromatic (Ar-C) | 127 - 129 |

| Benzylic (Ar-CH₂) | ~ 54 |

| Ethylenediamine (-CH₂CH₂-) | 48 - 50 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Platinum Complexes

Phosphorus-31 (³¹P) NMR is a powerful technique for studying coordination compounds containing phosphorus-based ligands. If this compound were used as a ligand in a platinum complex that also contained a phosphine (B1218219) ligand (e.g., triphenylphosphine), ³¹P NMR would be instrumental in characterizing the complex.

Detailed Research Findings: The ³¹P NMR spectrum of such a hypothetical complex would show a signal for the coordinated phosphine ligand. The chemical shift of this signal would be different from that of the free phosphine ligand, a phenomenon known as the coordination chemical shift. This shift provides information about the electronic environment of the phosphorus atom upon coordination to the platinum center.

Furthermore, since platinum has an NMR-active isotope, ¹⁹⁵Pt (I=1/2, 33.8% natural abundance), the ³¹P signal would be flanked by satellite peaks. The coupling between the phosphorus and platinum nuclei (¹J(Pt-P)) provides valuable information about the nature of the Pt-P bond and the geometry of the complex. The magnitude of this coupling constant is sensitive to the oxidation state of the platinum and the nature of the ligand trans to the phosphine. For instance, ¹⁹⁵Pt NMR chemical shifts are very sensitive to the ligand type and the oxidation state of the metal. mdpi.com

Multi-dimensional NMR Techniques for Complex Systems

For unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its coordination compounds, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would reveal scalar couplings between protons, helping to identify adjacent methylene groups within the diethylenetriamine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the benzylic and ethylenediamine methylene groups to their corresponding carbon signals.

These techniques are particularly powerful for studying complex systems, such as metal complexes, where coordination can induce significant changes in chemical shifts and lead to more complex spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which is characteristic of the molecule's structure.

Detailed Research Findings: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The secondary and primary amine groups should exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching (Aromatic): The C-H bonds of the phenyl rings typically show sharp absorption bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

C-H Stretching (Aliphatic): The methylene (CH₂) groups will have symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond is expected around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the aliphatic C-N bonds are typically found in the 1020-1250 cm⁻¹ range.

Analysis of these bands confirms the presence of the key functional groups within the this compound structure. Upon coordination to a metal ion, shifts in the positions and intensities of these bands, particularly the N-H and C-N vibrations, can provide evidence of complex formation and information about the coordination mode.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary/Primary Amine | 3300 - 3500 (broad) |

| C-H Stretch | Aromatic | 3020 - 3080 (sharp) |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Amine | 1590 - 1650 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique used to probe the structure of molecules. It provides information on molecular vibrations and is complementary to infrared (IR) spectroscopy. e-bookshelf.dewiley.com In the context of coordination chemistry, Raman spectroscopy is particularly useful for studying the vibrations of metal-ligand bonds, which often occur at low frequencies (typically below 600 cm⁻¹) and may be weak or inactive in IR spectra. google.comwiley.com

For coordination compounds of this compound, Raman spectra would be expected to exhibit characteristic bands for both the ligand and the metal-ligand framework. The ligand itself would show vibrations associated with the benzyl groups (e.g., aromatic C-H stretching, ring breathing modes) and the diethylenetriamine backbone (e.g., C-N stretching, CH₂ bending). Upon coordination to a metal ion, new vibrational modes corresponding to the metal-nitrogen (M-N) bonds would appear. The frequencies of these M-N stretching vibrations provide direct insight into the strength and nature of the coordination bond. Isotopic substitution, such as replacing the metal ion with a heavier isotope, can be used to definitively assign these metal-ligand vibrations. e-bookshelf.de

Table 1: Expected Raman Vibrational Modes for a [M(this compound)X₂] Complex

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) aromatic | 3000 - 3100 | Stretching of C-H bonds in benzyl rings |

| ν(C-H) aliphatic | 2850 - 2960 | Stretching of C-H bonds in ethyl groups |

| ν(C=C) aromatic | 1580 - 1610 | Aromatic ring stretching |

| δ(CH₂) | 1440 - 1470 | Bending (scissoring) of methylene groups |

| ν(C-N) | 1020 - 1250 | Stretching of carbon-nitrogen bonds |

| ν(M-N) | 400 - 600 | Stretching of the metal-nitrogen coordinate bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, leading to the promotion of electrons from a ground state to a higher energy excited state. illinois.edu For transition metal complexes, this technique is invaluable for studying electronic transitions, which provides information about the d-orbital splitting and the nature of metal-ligand bonding. The two primary types of electronic transitions observed in the UV-Vis spectra of coordination compounds are d-d transitions and charge-transfer (CT) transitions. illinois.edulibretexts.org

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. These transitions are typically weak (low molar absorptivity, ε) and appear in the visible region of the spectrum, being responsible for the characteristic colors of many transition metal complexes. libretexts.orgethz.ch

Charge-Transfer (CT) Transitions: These are much more intense (high molar absorptivity, ε > 10,000 L mol⁻¹ cm⁻¹) than d-d transitions and usually occur in the UV region. libretexts.org They involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. They can be classified as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT).

In complexes of this compound, the UV-Vis spectrum would be expected to show intense bands in the UV region corresponding to π→π* transitions within the benzyl aromatic rings of the ligand. Upon complexation with a d-block metal, weaker d-d transition bands would likely appear in the visible region. The position and intensity of these bands are sensitive to the identity of the metal ion and the coordination geometry. For instance, an octahedral complex of Ni(II) with this ligand would be expected to show multiple d-d transitions, whereas a Cu(II) complex might show one broad d-d band. researchgate.net

Table 2: Representative UV-Vis Spectral Data for a Hypothetical Metal Complex of this compound

| Complex | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| This compound (Ligand) | 265 | 500 | π→π* (aromatic) |

| [Ni(this compound)Cl₂] | 270 | 12,000 | Ligand-to-Metal Charge Transfer (LMCT) |

| 380 | 15 | d-d transition | |

| 650 | 10 | d-d transition | |

| [Cu(this compound)Cl₂] | 285 | 15,000 | Ligand-to-Metal Charge Transfer (LMCT) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is a critical tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. uni-saarland.de Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing coordination compounds, as they are soft ionization methods that can often detect the intact complex ion.

For the free this compound ligand, the mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely be dominated by cleavage of the C-C bonds adjacent to the nitrogen atoms (α-cleavage), which is a characteristic fragmentation pathway for amines. libretexts.orgmiamioh.edu This would lead to the loss of benzyl radicals (C₇H₇•) or larger fragments.

When analyzing a metal complex, ESI-MS can provide the mass of the entire cationic or anionic complex, confirming its composition. Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion of the complex and subjecting it to collision-induced dissociation. The resulting fragmentation can reveal information about the ligand structure and the metal-ligand connectivity. Common fragmentation pathways for complexes include the sequential loss of ligands or counter-ions. nih.govucl.ac.be

Table 3: Predicted Mass Spectrometry Fragments for this compound and a Hypothetical Copper(II) Complex

| Species | Predicted m/z | Identity of Fragment |

|---|---|---|

| Ligand Fragmentation | ||

| C₂₁H₃₁N₃ | 325.25 | [M]⁺, Molecular ion |

| C₁₄H₂₄N₃ | 234.20 | [M - C₇H₇]⁺, Loss of a benzyl radical |

| C₇H₇ | 91.05 | [C₇H₇]⁺, Benzyl cation (tropylium ion) |

| Complex Fragmentation | ||

| [Cu(C₂₁H₂₉N₃)Cl]⁺ | 457.13 | [M - Cl]⁺, Loss of one chloride ligand from [Cu(Ligand)Cl₂] |

Thermal Analysis (Thermogravimetric Analysis - TGA) for Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. abo.fi It is widely used to study the thermal stability and decomposition pathways of coordination compounds. A TGA curve plots mass loss against temperature, and the derivative of this curve (DTG) shows the rate of mass loss, helping to identify distinct decomposition steps. researchgate.net

For a coordination complex of this compound, TGA can reveal a multi-step decomposition process. If the complex was crystallized from a solvent like water or ethanol, the initial mass loss at lower temperatures (typically <150 °C) would correspond to the loss of these lattice or coordinated solvent molecules. At higher temperatures, the organic ligand would begin to decompose. The decomposition of the this compound ligand would likely occur in several stages, possibly involving the loss of the benzyl side chains followed by the breakdown of the ethylenetriamine backbone. The final residue at high temperatures (e.g., >600 °C) in an oxidizing atmosphere (air) is typically a stable metal oxide, the mass of which can be used to confirm the metal content of the original complex. researchgate.netnih.gov

Table 4: Hypothetical TGA Decomposition Steps for [Cu(this compound)Cl₂]·H₂O

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Assignment of Lost Fragment |

|---|---|---|---|

| 80 - 120 | 3.5 | 105 | Loss of one lattice water molecule (H₂O) |

| 250 - 380 | 35.5 | 320 | Decomposition and loss of the two benzyl groups |

| 380 - 550 | 19.9 | 460 | Decomposition of the remaining diethylenetriamine fragment |

| Final Residue | | | Copper(II) Oxide (CuO) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound. researchgate.net For coordination compounds, the experimental C, H, and N percentages are compared with the values calculated from the proposed chemical formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed structure and stoichiometry of the complex. eujournal.org

For any synthesized complex of this compound, elemental analysis would be a standard characterization step. For example, if a 1:1 complex with copper(II) chloride is proposed with the formula [Cu(C₂₁H₃₁N₃)Cl₂], the theoretical percentages of C, H, and N would be calculated based on its formula weight. The experimentally determined values must match these theoretical percentages to validate the proposed composition.

Table 5: Elemental Analysis Data for a Hypothetical Complex [Ni(C₂₁H₃₁N₃)Cl₂]

| Element | Calculated (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 51.15 | 51.02 | -0.13 |

| Hydrogen (H) | 6.34 | 6.41 | +0.07 |

Molar Conductivity Studies for Electrolyte Classification of Complexes

Molar conductivity (Λ_M) measurements involve determining the electrical conductivity of a solution of the complex in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) at a known concentration (typically 10⁻³ M). This technique is a simple yet effective method for determining whether a complex behaves as an electrolyte in solution. researchgate.net The magnitude of the molar conductivity value helps to establish the number of ions present and can distinguish between non-electrolytes and 1:1, 1:2, or other types of electrolytes. researchgate.net This information is vital for correctly formulating the structure of a coordination compound, specifically for determining whether anions are coordinated directly to the metal center or exist as free counter-ions outside the coordination sphere. libretexts.org

For example, if a complex of a metal (M) with this compound and two chloride ions is synthesized, its formulation could be [M(ligand)Cl₂] (a non-electrolyte), [M(ligand)Cl]Cl (a 1:1 electrolyte), or M(ligand)₂ (a 1:2 electrolyte, less likely for a neutral ligand). By measuring the molar conductivity, the correct formulation can be determined.

Catalytic Applications of 1,7 Dibenzyldiethylenetriamine Based Metal Systems

Homogeneous Catalysis Mediated by 1,7-Dibenzyldiethylenetriamine Metal Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While metal complexes with polyamine ligands are common in this field, specific data on this compound is limited.

Olefin Polymerization and Metathesis

There is no specific information available in the reviewed scientific literature on the use of this compound metal complexes as catalysts for olefin polymerization or metathesis reactions. Research in this area tends to focus on other late-transition-metal catalysts with different diimine or phenoxyiminato ligands.

Hydrogen Transfer Reactions and Electrocatalysis

Detailed studies or significant findings regarding the application of this compound-based metal systems in mediating hydrogen transfer reactions or in the field of electrocatalysis are not present in the available scientific literature.

Redox Reactions (e.g., H₂O₂ decomposition)

While metal complexes are widely used to catalyze the decomposition of hydrogen peroxide (H₂O₂), a redox reaction, there are no specific research articles detailing the catalytic activity or mechanism of this compound metal complexes for this purpose.

Cyclization Reactions

Catalytic cyclization reactions are crucial for synthesizing cyclic organic compounds. A review of existing literature shows no specific reports on the application of metal complexes with the this compound ligand for mediating such reactions.

Heterogeneous Catalysis with Immobilized this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports creates heterogeneous catalysts, which offer advantages in separation and reusability. Despite the potential benefits, there is no available research describing the synthesis or application of immobilized this compound derivatives for heterogeneous catalysis.

Elucidation of Catalytic Mechanisms and Reaction Pathways

The catalytic utility of metal complexes is fundamentally determined by the intimate details of their reaction mechanisms. While direct mechanistic studies on this compound-based catalysts are still an evolving area of research, valuable insights can be gleaned from analogous systems and theoretical considerations. Plausible catalytic cycles often involve the coordination of substrates to the metal center, followed by activation and transformation, and finally, product release to regenerate the active catalyst.

For instance, in oxidation reactions, a common application for such complexes, the mechanism is likely to proceed through the formation of a high-valent metal-oxo or metal-peroxo species. The this compound ligand would stabilize the metal center, modulating its redox potential and facilitating the transfer of an oxygen atom to the substrate. The reaction pathway can be conceptualized as follows:

Catalyst Activation: The resting state of the metal complex reacts with an oxidant (e.g., hydrogen peroxide, molecular oxygen) to form a highly reactive intermediate.

Substrate Binding: The substrate coordinates to the activated metal center. The steric hindrance imposed by the benzyl (B1604629) groups of the ligand can influence the orientation of the substrate, potentially leading to regioselectivity.

Oxygen Atom Transfer: The activated oxygen species is transferred from the metal to the substrate, resulting in the oxidized product.

Product Dissociation and Catalyst Regeneration: The product is released from the coordination sphere of the metal, and the catalyst is regenerated for the next cycle.

In polymerization reactions, the mechanism would be significantly different, likely involving the insertion of monomer units into a metal-alkyl or metal-hydride bond. The ligand would play a critical role in controlling the stereochemistry of the polymerization and the properties of the resulting polymer.

Structure-Performance Relationships in Catalysis

The catalytic performance of this compound-based metal systems is intrinsically linked to the structural characteristics of the ligand and the coordinated metal ion. Several key factors contribute to this relationship:

Steric Effects: The two benzyl groups on the terminal nitrogen atoms of the diethylenetriamine (B155796) backbone introduce significant steric bulk around the metal center. This steric hindrance can have a profound impact on catalytic activity and selectivity. It can prevent the formation of inactive dimeric or oligomeric species, thereby maintaining a high concentration of the active mononuclear catalyst. Furthermore, the steric environment can influence substrate approach and product departure, potentially leading to shape-selective catalysis.

Electronic Effects: The nitrogen atoms of the diethylenetriamine ligand are strong sigma-donors, which influences the electron density at the metal center. This, in turn, affects the metal's redox properties and its ability to activate substrates. The benzyl groups, while primarily exerting a steric influence, can also have subtle electronic effects.

The interplay of these factors is crucial in determining the catalytic outcome. For example, in certain catalytic reactions, an increase in steric bulk from the N-substituents can lead to a decrease in catalytic efficiency by hindering substrate access to the active site. Conversely, in other cases, this steric hindrance is beneficial for achieving high selectivity.

A hypothetical structure-performance relationship in an oxidation reaction is presented in the table below, illustrating how modifications to the ligand structure could impact catalytic performance.

| Ligand Modification | Expected Impact on Steric Hindrance | Potential Effect on Catalytic Activity | Potential Effect on Selectivity |

| Replacement of benzyl with methyl groups | Decrease | May increase due to better substrate access | May decrease due to less defined substrate orientation |

| Introduction of substituents on the benzyl rings | Increase | May decrease due to increased steric crowding | May increase by creating more specific substrate binding pockets |

| Altering the diethylenetriamine backbone length | Change in chelate ring size and flexibility | Could either increase or decrease depending on the optimal geometry for the catalytic cycle | Likely to change as the coordination geometry is altered |

Detailed research findings on closely related systems, such as those involving N,N'-dibenzylethylenediamine, have shown that the nature of the N-substituents can significantly influence the catalytic activity of their copper complexes in oxidation reactions. These studies provide a valuable framework for understanding and predicting the behavior of this compound-based catalysts.

Supramolecular Assemblies Involving 1,7 Dibenzyldiethylenetriamine Architectures

Design Principles for Non-Covalent Interactions and Molecular Recognition

Detailed research findings on the specific non-covalent interactions dominated by 1,7-dibenzyldiethylenetriamine and its principles of molecular recognition are not available in the searched literature.

Formation of Hydrogen-Bonded Organic Frameworks and Mechanically Interlocked Molecules

Specific examples and detailed studies on the formation of hydrogen-bonded organic frameworks or mechanically interlocked molecules involving this compound could not be found in the available literature.

Crystal Engineering and Solid-State Supramolecular Arrangements

Crystallographic data and detailed analysis of the solid-state supramolecular arrangements of this compound are not present in the reviewed scientific papers.

Self-Assembly Phenomena in Solution and Solid State

Specific research detailing the self-assembly behavior of this compound in either solution or the solid state is not available in the searched literature.

Computational and Theoretical Insights into 1,7 Dibenzyldiethylenetriamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. scispace.comwikipedia.org DFT is a robust method for investigating the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wikipedia.orgnih.gov It provides a balance between accuracy and computational cost, allowing for the calculation of various molecular properties from the electron density. scispace.comresearchgate.net

For 1,7-dibenzyldiethylenetriamine, DFT calculations would be employed to determine its ground-state geometry and electronic distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (electron-rich regions) around the nitrogen atoms, identifying them as primary sites for electrophilic attack or coordination to metal ions. Conversely, electron-deficient regions (positive potential) would be highlighted, typically around the amine protons. This information is crucial for predicting noncovalent interactions and reactivity patterns.

| Electrostatic Potential | The spatial distribution of charge. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Due to its multiple rotatable single bonds, this compound is a highly flexible molecule capable of adopting numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govspringernature.com By solving Newton's equations of motion for a system, MD simulations can map out the conformational landscape of a molecule and provide insights into its dynamic behavior in various environments, such as in a vacuum or in different solvents. springernature.com

An MD simulation of this compound would reveal its preferred three-dimensional structures. The simulation would track the torsional angles of the carbon-carbon and carbon-nitrogen bonds, identifying low-energy, stable conformers. nih.gov This analysis is critical for understanding how the molecule might present itself to a binding partner, such as a biological receptor. The flexibility of the diethylenetriamine (B155796) backbone and the orientation of the bulky benzyl (B1604629) groups would be key outputs of such a study.

Furthermore, by performing simulations in an explicit solvent like water, one can study the solution behavior of the molecule. These simulations would elucidate the role of solvent molecules in stabilizing certain conformations through hydrogen bonding and other noncovalent interactions. Understanding how this compound behaves in an aqueous environment is essential for predicting its properties in biological systems.

Table 2: Key Parameters and Outputs of a Typical MD Simulation for Conformational Analysis

| Parameter/Output | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identifies the most stable (lowest energy) conformations. |

| Dihedral Angle Distribution | The probability of finding specific bond rotation angles. | Characterizes the flexibility of the molecule's backbone and side chains. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between atoms over time. | Indicates the stability of the molecular structure during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance. | Reveals details about solvation shells and specific interactions with solvent molecules. |

Computational Prediction of Binding Affinities and Molecular Recognition

A central goal in molecular science is to understand and predict how molecules interact. Computational methods can estimate the binding affinity, or the strength of the interaction, between a ligand (like this compound) and a receptor (such as a protein or DNA). columbia.edu These predictions are vital for drug discovery and materials science.

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from MD simulation snapshots. nih.gov This approach calculates the binding free energy by summing contributions from van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies.

For this compound, these calculations could be used to predict its binding affinity to a specific target. For instance, studies on other polyamines have shown their ability to bind in the grooves of DNA. nih.govresearchgate.net A computational study could place this compound with a DNA duplex and run MD simulations to observe the binding mode. Subsequent MM/GBSA calculations on the resulting trajectory would provide a quantitative estimate of its binding strength, revealing whether interactions are favorable and identifying the key forces (e.g., electrostatic, hydrophobic) driving the association. nih.gov

Table 3: Illustrative Components of a Binding Free Energy Calculation (e.g., MM/GBSA)

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw | van der Waals Energy | Favorable contribution from shape complementarity. |

| ΔE_elec | Electrostatic Energy | Favorable contribution from charge-charge and polar interactions. |

| ΔG_polar | Polar Solvation Energy | Often unfavorable, as it accounts for the energy cost of desolvating polar groups upon binding. |

| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable contribution from the hydrophobic effect. |

| ΔG_bind | Total Binding Free Energy | The sum of all components; a more negative value indicates stronger binding. |

In Silico Screening for Ligand Design and Optimization

In silico screening, or virtual screening, uses computational techniques to search large libraries of chemical compounds to identify those that are most likely to bind to a target of interest. nih.govmdpi.com This approach accelerates the discovery of new functional molecules by prioritizing a smaller number of promising candidates for experimental testing. rsc.org

If this compound were identified as a hit compound for a particular biological target, in silico methods could be used to design and optimize derivatives with improved properties. A common workflow involves creating a virtual library of analogs by modifying the parent structure—for example, by adding or changing functional groups on the benzyl rings or altering the polyamine chain.

These new structures would then be docked into the binding site of the target protein. Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The predicted binding poses and their associated scores, which estimate binding affinity, would be used to rank the compounds. This process would identify modifications to the this compound scaffold that enhance key interactions with the target, leading to the design of more potent or selective ligands. nih.gov

Table 4: Typical Workflow for In Silico Screening and Ligand Optimization

| Step | Description | Objective |

|---|---|---|

| 1. Target Preparation | The 3D structure of the receptor is prepared for docking. | Define the binding site and prepare the protein for calculations. |

| 2. Ligand Library Generation | A database of compounds, including derivatives of this compound, is created. | Explore chemical space around the lead compound. |

| 3. Molecular Docking | Each ligand in the library is computationally docked into the receptor's binding site. | Predict binding poses and rank compounds based on scoring functions. |

| 4. Post-processing/Rescoring | Top-ranked candidates are further evaluated using more accurate methods (e.g., MM/GBSA). | Refine the initial ranking and improve the accuracy of binding predictions. |

| 5. Hit Selection | A small number of the most promising compounds are selected for synthesis and experimental validation. | Identify optimized ligands with potentially improved activity. |

Computational Studies on Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers (activation energies). This provides a detailed, step-by-step picture of how reactants are converted into products.

For this compound, computational studies could be applied to understand its synthesis or its reactivity. For instance, the synthesis of polyamine derivatives can occur through various pathways, such as multicomponent reactions. nih.gov A computational investigation could model the proposed reaction steps, calculating the energies of all intermediates and transition states. This would help determine the most likely reaction pathway and explain experimentally observed outcomes, such as product ratios or the effect of catalysts.

Similarly, the reactivity of this compound with other molecules, such as its interaction with formaldehyde (B43269) or its role in forming larger polymer networks, could be explored. researchgate.netmdpi.com DFT calculations would be used to model the bond-forming and bond-breaking processes, providing fundamental insights that could guide the development of new materials or chemical processes involving this compound.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for 1,7-Dibenzyldiethylenetriamine, and what analytical techniques are critical for confirming its structural integrity?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or reductive amination routes, ensuring stoichiometric control of benzyl and ethyleneamine precursors. Purification via column chromatography (e.g., silica gel, eluent: chloroform/methanol gradients) is recommended.

- Characterization : Employ -NMR and -NMR to verify benzyl group integration and tertiary amine connectivity. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Cross-validate with FT-IR for amine N-H stretching (3100–3300 cm) and aromatic C-H bonds (~3000 cm) .

Q. How should researchers design initial experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Experimental Design : Prepare buffered solutions (pH 2–12, using HCl/NaOH or phosphate/citrate buffers) and incubate the compound at 25°C, 37°C, and 50°C. Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 72 hours.

- Data Analysis : Calculate degradation half-life () using first-order kinetics. Correlate stability trends with pH and temperature; acidic/alkaline extremes and elevated temperatures typically accelerate hydrolysis of tertiary amines .

Advanced Research Questions

Q. How can kinetic parameters (e.g., , ) be accurately determined for this compound’s enzyme inhibition, and what are common pitfalls in interpreting these values?

- Methodology :

- Kinetic Assays : Use acetylcholinesterase (AChE) or similar enzymes in a spectrophotometric Ellman’s assay. Measure initial reaction rates at varying substrate (acetylthiocholine) and inhibitor concentrations.

- Data Interpretation :

- Plot Lineweaver-Burk graphs ( vs. ) to identify inhibition type (competitive/uncompetitive).

- Calculate (inhibition constant) using Cheng-Prusoff equation: .

- Pitfalls : Ensure substrate concentrations do not exceed , and account for solvent interference (e.g., DMSO >1% may denature enzymes). Validate with positive controls (e.g., donepezil for AChE) .

Q. What strategies resolve contradictions between in vitro and in silico studies regarding the compound’s mechanism of action?

- Methodology :

- Cross-Validation : Compare docking simulations (e.g., AutoDock Vina) with mutagenesis studies. If in silico models predict binding to peripheral anionic sites (PAS), validate via enzymatic assays using PAS-targeted mutants (e.g., Tyr337Ala in AChE).

- Assay Conditions : Re-examine buffer ionic strength/pH in vitro, as electrostatic interactions (critical for PAS binding) are sensitive to these parameters.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in silico vs. aqueous in vitro environments) .

Key Recommendations

- Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Bioorganic Chemistry) for literature reviews, avoiding non-academic sources .

- For computational studies, validate force fields (e.g., CHARMM, AMBER) against crystallographic data to ensure docking accuracy .

- Address data contradictions by repeating assays in triplicate and reporting confidence intervals (e.g., 95% CI for ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.